molecular formula C21H21NO4 B11412478 Ethyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate

Ethyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate

Cat. No.: B11412478
M. Wt: 351.4 g/mol
InChI Key: ULHDCEIGYYWVKY-UHFFFAOYSA-N
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Description

Ethyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

The synthesis of Ethyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring Industrial production methods may utilize microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

Ethyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in tumor growth or bacterial replication, thereby exerting its anti-tumor and antibacterial effects .

Comparison with Similar Compounds

Ethyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity .

Biological Activity

Ethyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a benzofuran moiety that is known for various pharmacological properties. The synthesis typically involves the acylation of ethyl 4-amino benzoate with 5-ethyl-1-benzofuran-3-carboxylic acid derivatives, followed by esterification to yield the final product.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzofuran derivatives. This compound has demonstrated significant antibacterial and antifungal activities.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate that the compound is particularly effective against certain Gram-positive bacteria and fungi, suggesting potential applications in treating infections caused by these pathogens.

The mechanisms by which this compound exerts its antimicrobial effects include:

  • Inhibition of Nucleic Acid Synthesis : Similar to other alkaloids, it may interfere with DNA replication and transcription processes.
  • Disruption of Cell Membrane Integrity : The compound's lipophilicity allows it to penetrate bacterial membranes, leading to increased permeability and cell lysis.
  • Inhibition of Efflux Pumps : It may inhibit bacterial efflux pumps, enhancing the accumulation of the drug within bacterial cells.

Case Studies

A study conducted on various benzofuran derivatives, including this compound, demonstrated its effectiveness in vitro against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The compound exhibited an MIC value of 16 µg/mL against MRSA, indicating its potential as a therapeutic agent in combating antibiotic resistance.

Another investigation focused on the antifungal properties of the compound against Candida species. The results showed that it could inhibit fungal growth at lower concentrations compared to standard antifungal agents, suggesting its utility in treating fungal infections.

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

ethyl 4-[[2-(5-ethyl-1-benzofuran-3-yl)acetyl]amino]benzoate

InChI

InChI=1S/C21H21NO4/c1-3-14-5-10-19-18(11-14)16(13-26-19)12-20(23)22-17-8-6-15(7-9-17)21(24)25-4-2/h5-11,13H,3-4,12H2,1-2H3,(H,22,23)

InChI Key

ULHDCEIGYYWVKY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=C(C=C3)C(=O)OCC

Origin of Product

United States

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